molecular formula C14H14BrNO3 B1528748 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid CAS No. 1409734-37-7

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B1528748
CAS No.: 1409734-37-7
M. Wt: 324.17 g/mol
InChI Key: PPPLNFHGPRLKPE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14BrNO3 and its molecular weight is 324.17 g/mol. The purity is usually 95%.
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Biological Activity

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid (CAS No. 1409734-37-7) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrNO3C_{14}H_{14}BrNO_3, with a molecular weight of approximately 324.17 g/mol. The compound features a bromophenyl group and a tert-butyl substituent, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that derivatives of 1,2,4-oxadiazole exhibit various biological activities such as anticancer effects. For instance, compounds related to this structure have shown cytotoxicity against multiple cancer cell lines including:

Cell Line IC50 (µM)
Human colon adenocarcinoma (HT-29)92.4
Human gastric carcinoma (GXF 251)-
Human lung adenocarcinoma (LXFA 629)-
Human melanoma (MEXF 462)-

These findings suggest that modifications to the oxazole structure can enhance anticancer activity against various tumors .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Studies have demonstrated that oxazole derivatives can inhibit bacterial growth. For example, compounds similar to this compound were evaluated for their antibacterial activity using the agar-well diffusion method:

Bacterial Strain Activity
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaLow

This antimicrobial activity suggests potential applications in treating bacterial infections .

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound may exhibit other biological activities:

  • Anti-inflammatory : Similar oxazole derivatives have shown promise in reducing inflammation markers.
  • Antiviral : Some derivatives possess antiviral properties against specific viral strains.
  • Neuroprotective : Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases .

Case Studies

A notable case study examined the effects of a related oxazole derivative on human cancer cell lines. The study found that the derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .

Properties

IUPAC Name

3-(4-bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)12-10(13(17)18)11(16-19-12)8-4-6-9(15)7-5-8/h4-7H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPLNFHGPRLKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid
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3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid
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3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid
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